Lufenuron-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lufenuron-13C6 is a stable isotope-labeled version of Lufenuron, a lipophilic benzoylurea insecticide. This compound is primarily used as a chitin synthesis inhibitor, which is effective in controlling fleas and fish lice. The labeling with carbon-13 isotopes makes it particularly useful in scientific research for tracing and quantification purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lufenuron-13C6 involves the incorporation of carbon-13 isotopes into the Lufenuron molecule. . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine under controlled temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling efficiency. The production also includes steps for purification, such as recrystallization and chromatography, to achieve high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Lufenuron-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, or substituted analogs .
Scientific Research Applications
Lufenuron-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and for quantification in analytical chemistry.
Biology: Employed in studies involving insect physiology and chitin synthesis inhibition.
Medicine: Investigated for its potential use in controlling parasitic infections and as a model compound in pharmacokinetic studies.
Industry: Utilized in the development of new insecticides and in environmental impact assessments
Mechanism of Action
Lufenuron-13C6 exerts its effects by inhibiting the synthesis of chitin, an essential component of the exoskeleton in arthropods. The compound targets the enzyme chitin synthase, disrupting the formation of chitin and leading to the death of the insect due to the inability to form a proper exoskeleton . This mechanism is particularly effective against larval stages of insects, preventing them from molting and developing into adults .
Comparison with Similar Compounds
Similar Compounds
Diflubenzuron: Another benzoylurea insecticide with a similar mode of action.
Hexaflumuron: A chitin synthesis inhibitor used in termite control.
Novaluron: A benzoylurea insecticide with applications in agriculture.
Uniqueness
Lufenuron-13C6 is unique due to its isotopic labeling, which allows for precise tracking and quantification in various research applications. This feature makes it invaluable in studies requiring detailed analysis of metabolic pathways and environmental impact assessments .
Properties
Molecular Formula |
C17H8Cl2F8N2O3 |
---|---|
Molecular Weight |
517.10 g/mol |
IUPAC Name |
N-[[3,6-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31)/i4+1,5+1,6+1,7+1,10+1,11+1 |
InChI Key |
PWPJGUXAGUPAHP-VSDRCFRXSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)N[13C]2=[13CH][13C](=[13C]([13CH]=[13C]2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.